molecular formula C8H5BrN2O2 B12854899 2-Bromobenzo[d]oxazole-5-carboxamide

2-Bromobenzo[d]oxazole-5-carboxamide

Cat. No.: B12854899
M. Wt: 241.04 g/mol
InChI Key: FVIMLDDRDBWKNY-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. . The presence of a bromine atom and a carboxamide group in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-5-carboxamide typically involves the bromination of benzo[d]oxazole followed by the introduction of the carboxamide group. One common method includes the reaction of benzo[d]oxazole with bromine in the presence of a catalyst to form 2-bromobenzo[d]oxazole. This intermediate is then reacted with an amide source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromobenzo[d]oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets. The bromine atom and carboxamide group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Bromobenzo[d]oxazole-5-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-5-carboxamide

InChI

InChI=1S/C8H5BrN2O2/c9-8-11-5-3-4(7(10)12)1-2-6(5)13-8/h1-3H,(H2,10,12)

InChI Key

FVIMLDDRDBWKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(O2)Br

Origin of Product

United States

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